Cas no 1261592-42-0 (3-Fluoro-2-(3-(trifluoromethoxy)phenyl)pyridine-5-acetic acid)

3-Fluoro-2-(3-(trifluoromethoxy)phenyl)pyridine-5-acetic acid is a fluorinated pyridine derivative with a trifluoromethoxy-substituted phenyl group, offering unique chemical properties due to its electron-withdrawing functional groups. The presence of fluorine and trifluoromethoxy moieties enhances its stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural features suggest potential applications in the development of bioactive compounds, particularly where lipophilicity and metabolic resistance are desired. The acetic acid group further allows for derivatization, enabling versatile modifications for targeted applications. This compound is suited for research in medicinal chemistry and material science, where precise functionalization is critical.
3-Fluoro-2-(3-(trifluoromethoxy)phenyl)pyridine-5-acetic acid structure
1261592-42-0 structure
Product name:3-Fluoro-2-(3-(trifluoromethoxy)phenyl)pyridine-5-acetic acid
CAS No:1261592-42-0
MF:C14H9F4NO3
Molecular Weight:315.219777822495
CID:4924485

3-Fluoro-2-(3-(trifluoromethoxy)phenyl)pyridine-5-acetic acid 化学的及び物理的性質

名前と識別子

    • 3-Fluoro-2-(3-(trifluoromethoxy)phenyl)pyridine-5-acetic acid
    • インチ: 1S/C14H9F4NO3/c15-11-4-8(5-12(20)21)7-19-13(11)9-2-1-3-10(6-9)22-14(16,17)18/h1-4,6-7H,5H2,(H,20,21)
    • InChIKey: GPAUZWDTNXQFAI-UHFFFAOYSA-N
    • SMILES: FC1=CC(=CN=C1C1C=CC=C(C=1)OC(F)(F)F)CC(=O)O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 8
  • 重原子数量: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 391
  • トポロジー分子極性表面積: 59.4
  • XLogP3: 3.3

3-Fluoro-2-(3-(trifluoromethoxy)phenyl)pyridine-5-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A023027275-1g
3-Fluoro-2-(3-(trifluoromethoxy)phenyl)pyridine-5-acetic acid
1261592-42-0 97%
1g
$1730.40 2023-09-03
Alichem
A023027275-500mg
3-Fluoro-2-(3-(trifluoromethoxy)phenyl)pyridine-5-acetic acid
1261592-42-0 97%
500mg
$1009.40 2023-09-03
Alichem
A023027275-250mg
3-Fluoro-2-(3-(trifluoromethoxy)phenyl)pyridine-5-acetic acid
1261592-42-0 97%
250mg
$666.40 2023-09-03

3-Fluoro-2-(3-(trifluoromethoxy)phenyl)pyridine-5-acetic acid 関連文献

3-Fluoro-2-(3-(trifluoromethoxy)phenyl)pyridine-5-acetic acidに関する追加情報

3-Fluoro-2-(3-(trifluoromethoxy)phenyl)pyridine-5-acetic acid (CAS No. 1261592-42-0): A Comprehensive Overview

3-Fluoro-2-(3-(trifluoromethoxy)phenyl)pyridine-5-acetic acid (CAS No. 1261592-42-0) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound, characterized by its fluorinated and trifluoromethoxy substituents, exhibits a range of biological activities that make it a valuable candidate for drug development.

The chemical structure of 3-Fluoro-2-(3-(trifluoromethoxy)phenyl)pyridine-5-acetic acid consists of a pyridine ring with a fluorine atom at the 3-position and a trifluoromethoxy-substituted phenyl group at the 2-position. The carboxylic acid moiety at the 5-position further enhances its chemical versatility and biological activity. The presence of these functional groups imparts specific properties to the molecule, such as enhanced lipophilicity, metabolic stability, and receptor binding affinity.

Recent studies have highlighted the potential of 3-Fluoro-2-(3-(trifluoromethoxy)phenyl)pyridine-5-acetic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and analgesic properties. These effects are attributed to its ability to modulate key signaling pathways involved in inflammation and pain perception, such as the COX and LOX pathways.

In addition to its anti-inflammatory and analgesic activities, 3-Fluoro-2-(3-(trifluoromethoxy)phenyl)pyridine-5-acetic acid has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can selectively inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is thought to involve the disruption of cellular signaling pathways that are critical for cancer cell survival and proliferation.

The pharmacokinetic properties of 3-Fluoro-2-(3-(trifluoromethoxy)phenyl)pyridine-5-acetic acid have been extensively studied to optimize its therapeutic potential. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for oral administration. Furthermore, its high metabolic stability and low toxicity profile contribute to its safety and efficacy as a potential drug candidate.

In terms of clinical development, several Phase I and II trials have been conducted to evaluate the safety and efficacy of 3-Fluoro-2-(3-(trifluoromethoxy)phenyl)pyridine-5-acetic acid. Preliminary results from these trials have been promising, with the compound demonstrating good tolerability and significant therapeutic benefits in patients with chronic inflammatory conditions and certain types of cancer. However, further clinical studies are needed to fully elucidate its therapeutic potential and optimize dosing regimens.

The synthesis of 3-Fluoro-2-(3-(trifluoromethoxy)phenyl)pyridine-5-acetic acid involves a series of well-defined chemical reactions that can be carried out under controlled laboratory conditions. Key steps in the synthetic route include the formation of the pyridine ring, introduction of the fluorine atom at the 3-position, attachment of the trifluoromethoxy-substituted phenyl group at the 2-position, and final carboxylation at the 5-position. The overall yield and purity of the final product can be optimized by carefully controlling reaction parameters such as temperature, pressure, and solvent choice.

In conclusion, 3-Fluoro-2-(3-(trifluoromethoxy)phenyl)pyridine-5-acetic acid (CAS No. 1261592-42-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research efforts aim to fully characterize its properties and optimize its use in clinical settings.

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